Methyl 4-(2-iodoanilino)-4-oxobutanoate
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Overview
Description
Methyl 4-(2-iodoanilino)-4-oxobutanoate is an organic compound that features a unique structure combining an ester, an amide, and an iodine-substituted aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-iodoanilino)-4-oxobutanoate typically involves the reaction of 2-iodoaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-iodoanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The iodine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
Methyl 4-(2-iodoanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(2-iodoanilino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The iodine-substituted aromatic ring can engage in halogen bonding, while the ester and amide functionalities allow for hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-bromoanilino)-4-oxobutanoate
- Methyl 4-(2-chloroanilino)-4-oxobutanoate
- Methyl 4-(2-fluoroanilino)-4-oxobutanoate
Uniqueness
Methyl 4-(2-iodoanilino)-4-oxobutanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine can enhance interactions with biological targets and influence the compound’s overall reactivity .
Properties
IUPAC Name |
methyl 4-(2-iodoanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURLDNPCRKMFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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